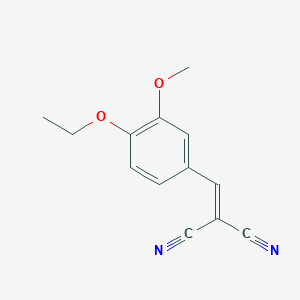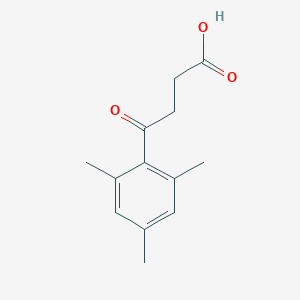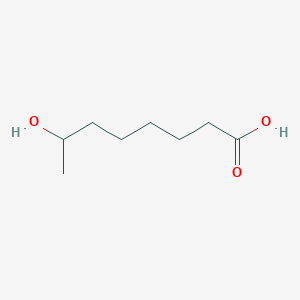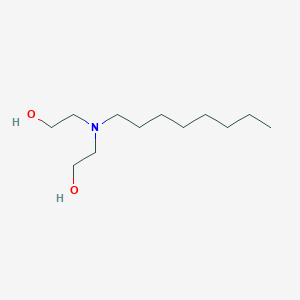
dibutyl prop-2-ynyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dibutyl prop-2-ynyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of both dibutyl and propargyl groups attached to a phosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
dibutyl prop-2-ynyl phosphate can be synthesized through the esterification of propargyl alcohol with dibutyl phosphate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of dibutyl propargyl phosphate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or chromatography, ensures the production of high-quality dibutyl propargyl phosphate.
Análisis De Reacciones Químicas
Types of Reactions
dibutyl prop-2-ynyl phosphate undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted organophosphates.
Aplicaciones Científicas De Investigación
dibutyl prop-2-ynyl phosphate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of dibutyl propargyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The propargyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl phosphate: Lacks the propargyl group and has different reactivity and applications.
Propargyl phosphate: Contains the propargyl group but lacks the dibutyl groups, leading to different chemical properties.
Tributyl phosphate: Contains three butyl groups and is used primarily as a plasticizer and solvent.
Uniqueness
dibutyl prop-2-ynyl phosphate is unique due to the presence of both dibutyl and propargyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
18687-46-2 |
|---|---|
Fórmula molecular |
C11H21O4P |
Peso molecular |
248.26 g/mol |
Nombre IUPAC |
dibutyl prop-2-ynyl phosphate |
InChI |
InChI=1S/C11H21O4P/c1-4-7-10-14-16(12,13-9-6-3)15-11-8-5-2/h3H,4-5,7-11H2,1-2H3 |
Clave InChI |
SBVUHOGAKJAIPK-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OCC#C |
SMILES canónico |
CCCCOP(=O)(OCCCC)OCC#C |
Key on ui other cas no. |
18687-46-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)










